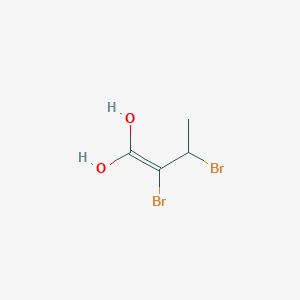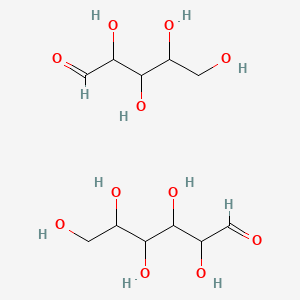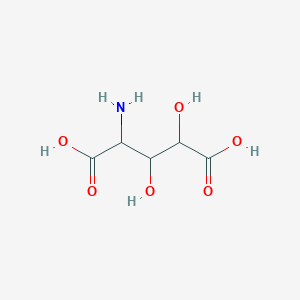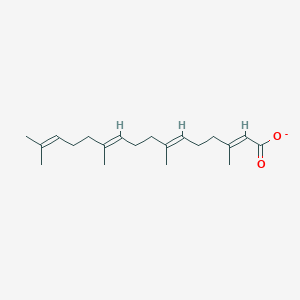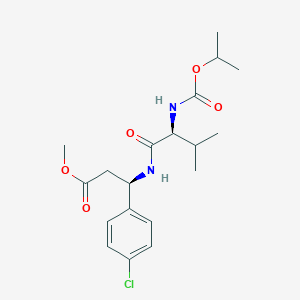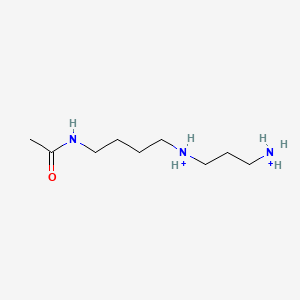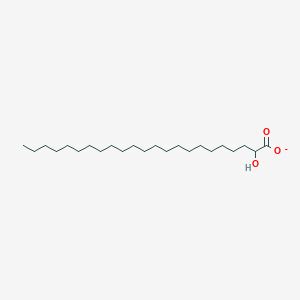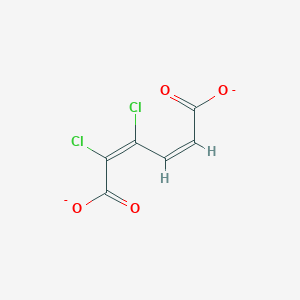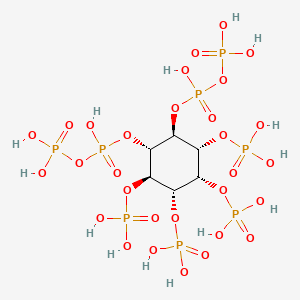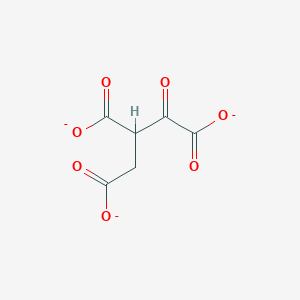![molecular formula C15H22O B1262878 6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene
Übersicht
Beschreibung
6-(2,2,3-trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene is a spiro-epoxide. It derives from a hydride of a cyclopentene.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene and its derivatives have been utilized in peptide synthesis. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, was reported. This compound has shown potential in the synthesis of peptides, such as nonapeptides, demonstrating its use as a dipeptide building block in peptide synthesis (Suter et al., 2000).
Photochemical Reactions
These compounds are also involved in photochemical reactions. Research has shown that certain trimethylcyclopentenones undergo intramolecular photochemical reactions, leading to the formation of tricyclo-octanones. This reaction proceeds via a single excited state and has implications in further synthetic transformations, such as Baeyer-Villiger oxidations (Gowda & Mcmurry, 1980).
Synthesis of Heterobicyclic Compounds
In another study, efficient gold-catalyzed double cyclization of 1,5-enynes led to the formation of a range of heterobicyclic compounds, including oxabicylclo[3.2.1]octenes and oxaspiro[5.5]undecenes. This process demonstrates the ability to create diverse structures using these spiro compounds (Zhang & Kozmin, 2005).
Cycloaddition Reactions
Additionally, these compounds have been studied in cycloaddition reactions. For example, reactions involving 1-oxaspiro[2.5]octa-5,7-dien-4-ones with various nucleophiles have been explored, leading to a range of substitution and rearrangement products. This research contributes to understanding the reactivity and potential applications of spirocyclic systems in synthetic chemistry (Cacioli & Reiss, 1984).
Eigenschaften
Molekularformel |
C15H22O |
|---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
6-(2,2,3-trimethylcyclopent-3-en-1-yl)-1-oxaspiro[2.5]oct-5-ene |
InChI |
InChI=1S/C15H22O/c1-11-4-5-13(14(11,2)3)12-6-8-15(9-7-12)10-16-15/h4,6,13H,5,7-10H2,1-3H3 |
InChI-Schlüssel |
SRNBAOJKZYTEEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C1(C)C)C2=CCC3(CC2)CO3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


